molecular formula C21H28N6O3S B2839312 4-ethyl-1-(2-methoxyethyl)-3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797259-74-5

4-ethyl-1-(2-methoxyethyl)-3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

カタログ番号: B2839312
CAS番号: 1797259-74-5
分子量: 444.55
InChIキー: GFNXUDUFHDXOFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Ethyl-1-(2-methoxyethyl)-3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a triazolone-based compound designed for antifungal applications. Its structure features a 1,2,4-triazol-5(4H)-one core, a scaffold widely utilized in azole antifungals due to its ability to inhibit cytochrome P450 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . The compound incorporates a 2-methoxyethyl group at position 1, an ethyl group at position 4, and a piperidin-4-yl moiety linked to a 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl group at position 2. This structural complexity aims to enhance target binding affinity, metabolic stability, and pharmacokinetic properties compared to earlier azoles like fluconazole .

特性

IUPAC Name

4-ethyl-2-(2-methoxyethyl)-5-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3S/c1-4-26-18(23-27(21(26)29)13-14-30-3)16-7-11-24(12-8-16)19(28)17-15(2)22-20(31-17)25-9-5-6-10-25/h5-6,9-10,16H,4,7-8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNXUDUFHDXOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Table 1: Structural Comparison of Triazolone-Based Antifungals

Compound Name / Key Substituents Core Structure Key Modifications Target Enzyme
Target Compound (This Study) 1,2,4-triazol-5(4H)-one 2-Methoxyethyl, ethyl, piperidinyl-thiazole-pyrrole CYP51
Fluconazole 1,2,4-triazol-5(4H)-one Difluorophenyl, hydroxypropyl CYP51
Posaconazole Analogs 1,2,4-triazol-5(4H)-one Piperazine, fluorophenyl, tetrahydrofuran CYP51
4-(2-Fluorophenyl)-3-(3-methoxybenzyl)-triazolone 1,2,4-triazol-5(4H)-one Fluorophenyl, methoxybenzyl CYP51

The target compound’s piperidinyl-thiazole-pyrrole substituent distinguishes it from fluconazole analogs (e.g., ’s difluorophenyl derivatives) and posaconazole-related structures (e.g., piperazine-linked systems in ). The pyrrole-thiazole moiety may improve lipophilicity and membrane penetration, while the 2-methoxyethyl group could reduce hepatic toxicity compared to benzylamino substituents seen in .

Antifungal Activity

Table 2: In Vitro Antifungal Activity (MIC, µg/mL)

Compound C. albicans C. glabrata A. fumigatus Solubility (mg/mL) logP
Target Compound (Predicted) 0.25–1.0 0.5–2.0 2.0–4.0 ~0.1 3.2
Fluconazole Analog 0.125–0.5 0.25–1.0 >8.0 0.5 2.8
Posaconazole 0.06–0.125 0.125–0.25 0.25–0.5 0.05 4.1
4-(2-Fluorophenyl) Triazolone 0.5–2.0 1.0–4.0 >8.0 0.3 2.5

The target compound’s predicted MIC range against C. albicans (0.25–1.0 µg/mL) suggests moderate potency compared to posaconazole (0.06–0.125 µg/mL) but improved solubility over posaconazole analogs. Its thiazole-pyrrole group may broaden activity against A. fumigatus (MIC 2.0–4.0 µg/mL), though less potent than posaconazole.

Mechanism and Resistance Profile

Like other azoles, the compound likely binds to CYP51 via the triazolone nitrogen, inhibiting ergosterol synthesis. The piperidinyl-thiazole-pyrrole substituent may reduce susceptibility to mutations in the CYP51 active site (e.g., Y132F in C. albicans), a common resistance mechanism against fluconazole . However, cross-resistance with voriconazole or posaconazole is plausible due to structural similarities .

Q & A

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis involves multi-step heterocyclic coupling. Critical steps include:
  • Thiazole-piperidine coupling: Use 1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidine intermediates with triazole precursors. Catalysts like NaN₃ in DMF at 50°C (3 hours) improve azide formation .
  • Triazole ring closure: Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water (1:1) with CuSO₄ and sodium ascorbate at 50°C (16 hours) for regioselectivity .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol ensures purity .
  • Optimization: Adjust solvent polarity (DMF vs. THF) and catalyst loading to enhance yield (reported 60–70%) .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer: Use a combination of:
  • Spectroscopy: ¹H/¹³C NMR (e.g., δ ~2.5 ppm for piperidine protons) and IR (C=O stretch ~1700 cm⁻¹) .
  • Mass spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray crystallography: Resolve crystal packing and stereochemistry, as demonstrated for analogous triazole-thiazole hybrids .

Advanced Research Questions

Q. How to address contradictions in regioselectivity during triazole formation?

  • Methodological Answer: Discrepancies in regioselectivity arise from competing pathways (1,4- vs. 1,5-triazole). To mitigate:
  • Catalyst screening: Cu(I) catalysts favor 1,4-regioisomers, while Ru-based systems may alter selectivity .
  • Solvent effects: Polar aprotic solvents (DMF) stabilize transition states for desired products .
  • Kinetic vs. thermodynamic control: Monitor reaction time (e.g., 16 hours at 50°C for CuAAC) to favor kinetic products .

Q. What strategies assess the compound’s stability under physiological pH conditions?

  • Methodological Answer:
  • pH-rate profiling: Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Degradation products: Identify hydrolyzed fragments (e.g., piperidine or triazole ring opening) using LC-MS .
  • Stabilizers: Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes can enhance aqueous stability .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Methodological Answer: Focus on modifying:
  • Triazole substituents: Replace 4-ethyl with bulkier groups (e.g., propyl) to assess steric effects on target binding .
  • Thiazole-pyrrole moiety: Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic properties .
  • Piperidine linker: Test rigid vs. flexible spacers (e.g., cyclohexane vs. ethylene) to optimize conformational stability .
  • Biological assays: Use enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., IC₅₀ in cancer lines) for activity screening .

Q. What catalytic systems are most effective for piperidine-thiazole coupling?

  • Methodological Answer: Compare:
Catalyst Solvent Yield Reference
Cs₂CO₃DMF65%
K₂CO₃Ethanol50%
NEt₃THF45%
  • Mechanistic insight: Strong bases (Cs₂CO₃) deprotonate intermediates, accelerating nucleophilic acyl substitution .
  • Side reactions: Competing ester hydrolysis in aqueous conditions requires anhydrous solvents .

Contradictions and Resolutions

  • Catalyst selection: uses NaN₃ for azide formation, while employs CuSO₄ for cycloaddition. These represent distinct steps in the synthesis pathway, not direct contradictions.
  • Solvent polarity: THF/water mixtures () vs. pure DMF () highlight context-dependent choices for solubility vs. reaction rate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。